molecular formula C10H21NO4 B2765722 Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate CAS No. 2163052-80-8

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate

Cat. No.: B2765722
CAS No.: 2163052-80-8
M. Wt: 219.281
InChI Key: FOQZRGGIHQRGQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxy-2-methylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can yield an amine .

Scientific Research Applications

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and methoxy groups allows for diverse interactions and applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZRGGIHQRGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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